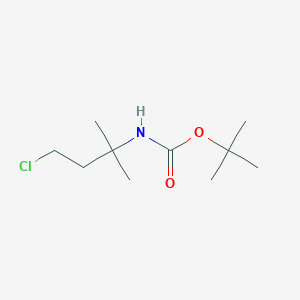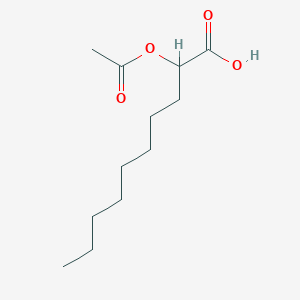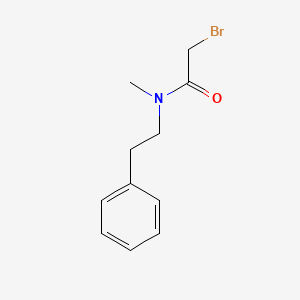
tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, a chloro-substituted propyl chain, and a carbamate functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloro-1,1-dimethyl-propyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound.
化学反应分析
Types of Reactions
tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide)
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a new carbamate derivative, while hydrolysis will produce the corresponding amine and carbon dioxide.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential use as a pharmaceutical agent or prodrug.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
作用机制
The mechanism of action of tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate depends on its specific application and target. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
相似化合物的比较
Similar Compounds
- Tert-butyl(3-chloro-1,1-dimethyl-propyl)-urea
- Tert-butyl(3-chloro-1,1-dimethyl-propyl)-amine
- Tert-butyl(3-chloro-1,1-dimethyl-propyl)-ester
Uniqueness
tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the tert-butyl group and the chloro-substituted propyl chain can influence its reactivity and interactions with other molecules.
属性
分子式 |
C10H20ClNO2 |
|---|---|
分子量 |
221.72 g/mol |
IUPAC 名称 |
tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H20ClNO2/c1-9(2,3)14-8(13)12-10(4,5)6-7-11/h6-7H2,1-5H3,(H,12,13) |
InChI 键 |
FLUAPMDEQLPWPO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4H-Thieno[2,3-b]thiopyran-4-one, 5,6-dihydro-, oxime](/img/structure/B8593191.png)






![2-[(2-Phenylethoxy)carbonyl]benzoate](/img/structure/B8593258.png)



